5(S),6(R)-diHETE 5(S),6(R)-diHETE
Brand Name: Vulcanchem
CAS No.:
VCID: VC14487952
InChI: InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1
SMILES:
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

5(S),6(R)-diHETE

CAS No.:

Cat. No.: VC14487952

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

5(S),6(R)-diHETE -

Specification

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5S,6R,7E,9E,11E,14E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1
Standard InChI Key UVZBUUTTYHTDRR-QZBGSEDNSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O
Canonical SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O

Introduction

Structural and Physicochemical Properties

Chemical Identity and Stereochemistry

5(S),6(R)-DiHETE is characterized by a 20-carbon chain with four double bonds at positions 7E, 9E, 11Z, and 14Z, along with hydroxyl groups at carbons 5 (S-configuration) and 6 (R-configuration) . The stereochemistry is critical for its biological activity, as evidenced by comparative studies of synthetic isomers . The canonical SMILES notation for the compound is:
\text{CCCCC/C=C\C/C=C\C=C\C=CC@@H](O)C@@HCCCC(O)=O} $$ .

Physicochemical Characteristics

The compound’s logP value of 4.73 indicates moderate lipophilicity, favoring membrane interactions . Its solubility profile includes:

  • DMF, DMSO, Ethanol: >50 mg/ml

  • PBS (pH 7.2): >1 mg/ml .

Storage recommendations emphasize stability at -20°C, with degradation risks upon repeated freeze-thaw cycles .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H32O4C_{20}H_{32}O_4
Exact Mass336.23006 g/mol
logP4.73
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds14

Biosynthesis and Metabolic Pathways

Nonenzymatic Hydrolysis of LTA4

The primary route for 5(S),6(R)-DiHETE formation is the hydrolysis of LTA4, an unstable epoxide intermediate in the leukotriene cascade. This reaction proceeds spontaneously but is accelerated in aqueous environments, yielding two diastereomers: 5(S),6(R)-DiHETE and 5(S),6(S)-DiHETE .

Enzymatic Conversion

Mouse liver cytosolic epoxide hydrolase catalyzes the stereoselective conversion of LTA4 to 5(S),6(R)-DiHETE, highlighting an alternative regulatory mechanism . Additionally, porcine leukocyte 5-lipoxygenase exhibits 6(R)-oxygenase activity, converting 5-HETE into 5(S),6(R)-DiHETE .

Metabolic Fate: Lipoxin Synthesis

Human platelets transform 5(S),6(R)-DiHETE into lipoxin A4 (LXA4) and its 11-trans isomer via 15-lipoxygenase activity . This pathway parallels the conversion of LTA4 to lipoxins, suggesting functional redundancy in inflammatory resolution . Incubation studies demonstrate:

  • LXA4 Formation: Peak production within 30 minutes.

  • 11-trans-LXA4: Generated via spontaneous isomerization .

Biological Activities and Pharmacological Effects

Receptor Interactions

5(S),6(R)-DiHETE acts as a weak agonist at LTD4 receptors in guinea pig lung membranes, with potency significantly lower than native leukotrienes . This partial agonism suggests modulatory roles in bronchoconstriction and vascular permeability.

Smooth Muscle Contraction

In guinea pig ileum, 5(S),6(R)-DiHETE induces concentration-dependent contractions with an ED50 of 1.3 µM . This effect is mediated through calcium signaling pathways, though the exact receptor targets remain unclear.

Comparative Activity of Stereoisomers

Muller et al. (1989) synthesized four 5,6-diHETE isomers and compared their bioactivities :

  • 5(S),6(R)-DiHETE: Highest contractile activity in ileum.

  • 5(S),6(S)-DiHETE: 40% reduced potency.

  • 5(R),6(R)-DiHETE and 5(R),6(S)-DiHETE: Negligible effects .

These findings underscore the stereochemical dependence of biological activity.

Research Applications and Experimental Considerations

In Vitro and Ex Vivo Models

  • Platelet Incubations: Used to study lipoxin synthesis pathways .

  • Guinea Pig Lung Membranes: Employed for receptor affinity assays .

Table 2: Stock Solution Preparation Guidelines

ConcentrationVolume Required (per 1 mg)
1 mM2.97 mL
5 mM0.59 mL
10 mM0.30 mL

Synthesis and Analytical Characterization

Synthetic Routes

5(S),6(R)-DiHETE is synthesized via:

  • Saponification of LTA4 Methyl Ester: Yields free acid form .

  • Enzymatic Hydrolysis: Using murine epoxide hydrolase for stereocontrol .

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 270–280 nm) resolves 5(S),6(R)-DiHETE from its isomers . Key elution characteristics:

  • Retention Time: 12–14 minutes (C18 column, methanol/water gradient).

  • Co-Elution Studies: Confirm identity against synthetic standards .

Implications for Inflammatory Disease Research

Pro-Inflammatory vs. Resolution Roles

While 5(S),6(R)-DiHETE exhibits pro-contractile effects, its conversion to anti-inflammatory lipoxins suggests dual roles in inflammation . This duality positions it as a potential biomarker for assessing inflammatory phase transitions.

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